molecular formula C11H20N2O2 B11888922 5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

Cat. No.: B11888922
M. Wt: 212.29 g/mol
InChI Key: RNROIHHJDXUXHP-UHFFFAOYSA-N
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Description

5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one is a synthetic compound known for its unique spirocyclic structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by a spiro[5.5]undecane core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

5-Propyl-1-oxa-3,9-diazaspiro[5

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one stands out due to its specific spirocyclic structure incorporating an oxygen atom, which imparts unique chemical reactivity and biological activity. Its dual role as an androgen receptor antagonist and antiviral agent further distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

5-propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C11H20N2O2/c1-2-3-9-8-13-10(14)15-11(9)4-6-12-7-5-11/h9,12H,2-8H2,1H3,(H,13,14)

InChI Key

RNROIHHJDXUXHP-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNC(=O)OC12CCNCC2

Origin of Product

United States

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